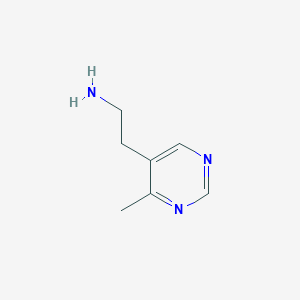
2-(4-Methylpyrimidin-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpyrimidin-5-yl)ethanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine typically involves the condensation of 4-methylpyrimidine with ethylamine. One common method includes the reaction of 4-methylpyrimidine with ethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemical Synthesis
Building Block in Organic Chemistry
2-(4-Methylpyrimidin-5-yl)ethanamine is primarily utilized as a building block in organic synthesis. Its structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution. This versatility makes it valuable in the development of pharmaceuticals and other specialty chemicals.
Key Reactions
- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction : Reducing agents such as lithium aluminum hydride can convert it into different amine derivatives.
- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of various substituents on the pyrimidine ring.
Biological Research
Enzyme Interaction Studies
In biological research, this compound has been investigated for its interactions with enzymes and receptors. It can act as a ligand in biochemical assays, providing insights into enzyme kinetics and mechanisms of action.
Case Studies
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, offering potential therapeutic applications against diseases where these enzymes are dysregulated.
- Ligand Development : The compound has been used to develop ligands that target specific biological receptors, aiding in drug discovery processes.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals with tailored properties. Its ability to undergo various chemical transformations makes it suitable for creating materials used in pharmaceuticals, agrochemicals, and other chemical industries.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylpyrimidin-2-yl)ethanamine
- 2-(4-Methylpyrimidin-3-yl)ethanamine
- 2-(4-Methylpyrimidin-4-yl)ethanamine
Uniqueness
2-(4-Methylpyrimidin-5-yl)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-(4-methylpyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C7H11N3/c1-6-7(2-3-8)4-9-5-10-6/h4-5H,2-3,8H2,1H3 |
Clé InChI |
WYTOHYNBARFCGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=NC=C1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















